molecular formula C4H9ClF3N B1355300 1,1,1-Trifluoro-2-butanamine hydrochloride CAS No. 758-33-8

1,1,1-Trifluoro-2-butanamine hydrochloride

Cat. No.: B1355300
CAS No.: 758-33-8
M. Wt: 163.57 g/mol
InChI Key: BPUMYAARUOVRFP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-butanamine hydrochloride is a fluorinated amine compound with the molecular formula C4H8F3N · HCl and a molecular weight of 163.57 g/mol . . This compound is characterized by the presence of three fluorine atoms attached to the carbon chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-butanamine hydrochloride can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of 1,1,1-trifluoropropyl chloride with ammonia or a primary amine under controlled conditions can yield the desired product . The reaction typically requires an inert atmosphere and room temperature conditions to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-butanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

1,1,1-Trifluoro-2-butanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-butanamine hydrochloride involves its interaction with molecular targets through its amine and trifluoromethyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluorobutan-2-amine: A similar compound with a slightly different structure.

    1,1,1-Trifluoro-3-methylbutan-2-amine: Another fluorinated amine with an additional methyl group.

    1,1,1-Trifluoropentan-3-amine: A longer carbon chain variant of the compound.

Uniqueness

1,1,1-Trifluoro-2-butanamine hydrochloride is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1,1,1-trifluorobutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUMYAARUOVRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545200
Record name 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-33-8
Record name 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluorobutan-2-amine hydrochloride
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